(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cyano group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and ethyl bromide. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is unique due to its combination of a thiazole ring, cyano group, and ethoxyphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-3-29-19-8-6-16(7-9-19)10-18(13-25)22(28)27-23-26-14-20(30-23)11-17-5-4-15(2)21(24)12-17/h4-10,12,14H,3,11H2,1-2H3,(H,26,27,28)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLZBQAUUYHNJO-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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